Methyl 2-[2-[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate Methyl 2-[2-[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Brand Name: Vulcanchem
CAS No.: 865199-10-6
VCID: VC4820266
InChI: InChI=1S/C23H26N4O7S3/c1-15-5-3-4-12-27(15)37(32,33)17-8-6-16(7-9-17)22(29)25-23-26(14-21(28)34-2)19-11-10-18(36(24,30)31)13-20(19)35-23/h6-11,13,15H,3-5,12,14H2,1-2H3,(H2,24,30,31)
SMILES: CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)N)CC(=O)OC
Molecular Formula: C23H26N4O7S3
Molecular Weight: 566.66

Methyl 2-[2-[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

CAS No.: 865199-10-6

Cat. No.: VC4820266

Molecular Formula: C23H26N4O7S3

Molecular Weight: 566.66

* For research use only. Not for human or veterinary use.

Methyl 2-[2-[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate - 865199-10-6

Specification

CAS No. 865199-10-6
Molecular Formula C23H26N4O7S3
Molecular Weight 566.66
IUPAC Name methyl 2-[2-[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Standard InChI InChI=1S/C23H26N4O7S3/c1-15-5-3-4-12-27(15)37(32,33)17-8-6-16(7-9-17)22(29)25-23-26(14-21(28)34-2)19-11-10-18(36(24,30)31)13-20(19)35-23/h6-11,13,15H,3-5,12,14H2,1-2H3,(H2,24,30,31)
Standard InChI Key HKXFXOOYRKHLSQ-BZZOAKBMSA-N
SMILES CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)N)CC(=O)OC

Introduction

Methyl 2-[2-[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by its intricate molecular structure, which includes a benzothiazole core, a sulfonamide group, and an acetate moiety. The presence of these functional groups suggests potential biological activities, making it a subject of interest in pharmaceutical research.

Synthesis Methods

The synthesis of such complex organic compounds typically involves multiple steps, including:

  • Condensation Reactions: To form the imino linkage.

  • Sulfonamide Formation: Involves the reaction of a sulfonyl chloride with an amine.

  • Esterification: To introduce the acetate group.

Techniques like microwave-assisted reactions or solvent-free conditions may be employed to enhance yield and reduce reaction times. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for confirming the structure.

Biological Activities

While specific biological activities of Methyl 2-[2-[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate are not detailed in the available literature, compounds with similar structures often exhibit:

  • Antimicrobial Properties: Due to the sulfonamide group.

  • Anticancer Activities: Potentially attributed to the benzothiazole core.

Research Findings and Applications

Research on similar benzothiazole derivatives has shown promising results in anticancer and antimicrobial studies. For instance, compounds with benzothiazole cores have demonstrated cytotoxic effects against various cancer cell lines, while sulfonamide-containing compounds are known for their antibacterial properties .

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